molecular formula C12H12FNO3 B12110374 L-Proline, 1-(2-fluorobenzoyl)- CAS No. 216392-67-5

L-Proline, 1-(2-fluorobenzoyl)-

Cat. No.: B12110374
CAS No.: 216392-67-5
M. Wt: 237.23 g/mol
InChI Key: XAARCAAYASZMAH-JTQLQIEISA-N
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Description

L-Proline, 1-(2-fluorobenzoyl)- is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the substitution of a fluorobenzoyl group at the nitrogen atom of the proline ring. The presence of the fluorobenzoyl group imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-(2-fluorobenzoyl)- typically involves the acylation of L-Proline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of L-Proline, 1-(2-fluorobenzoyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-(2-fluorobenzoyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Proline, 1-(2-fluorobenzoyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in modulating protein structure and function.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of L-Proline, 1-(2-fluorobenzoyl)- involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

L-Proline, 1-(2-fluorobenzoyl)- can be compared with other similar compounds, such as:

The uniqueness of L-Proline, 1-(2-fluorobenzoyl)- lies in the presence of the fluorine atom, which enhances its stability and reactivity compared to other derivatives .

Properties

CAS No.

216392-67-5

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

(2S)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H12FNO3/c13-9-5-2-1-4-8(9)11(15)14-7-3-6-10(14)12(16)17/h1-2,4-5,10H,3,6-7H2,(H,16,17)/t10-/m0/s1

InChI Key

XAARCAAYASZMAH-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2F)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

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